9,10-di-[|A-(4-pyridyl)vinyl]anthracene 9,10-di-[|A-(4-pyridyl)vinyl]anthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019488
InChI: InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H
SMILES:
Molecular Formula: C28H20N2
Molecular Weight: 384.5 g/mol

9,10-di-[|A-(4-pyridyl)vinyl]anthracene

CAS No.:

Cat. No.: VC16019488

Molecular Formula: C28H20N2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

9,10-di-[|A-(4-pyridyl)vinyl]anthracene -

Specification

Molecular Formula C28H20N2
Molecular Weight 384.5 g/mol
IUPAC Name 4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine
Standard InChI InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H
Standard InChI Key MUGVFODJPVTKOB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

9,10-Bis[2-(4-pyridyl)vinyl]anthracene features an anthracene backbone symmetrically substituted at the 9- and 10-positions with trans-vinylpyridyl groups. Single-crystal X-ray diffraction (SCXRD) analysis confirms a distorted box-like geometry, with torsional angles of 82° and 85° between the anthracene core and pyridyl rings (Figure 1a) . This distortion arises from steric hindrance between the pyridyl groups and the anthracene hydrogen atoms, resulting in a non-planar conformation that influences its supramolecular behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H20N2\text{C}_{28}\text{H}_{20}\text{N}_{2}PubChem
Molecular Weight384.5 g/molPubChem
CAS Registry Number113308-38-6PubChem
Crystal SystemMonoclinicCCDC 258460
Space GroupP21/cP2_1/cCCDC 258460

Spectroscopic and Crystallographic Data

The compound exhibits distinct UV-Vis absorption bands at 356 nm and 376 nm, attributed to π-π* transitions of the anthracene core . Fluorescence studies reveal exciplex emission at 550 nm under dilute conditions, a phenomenon stabilized by mechanical bonding in homocatenane derivatives . SCXRD data (CCDC 258460) show an interplanar distance of 3.5 Å between anthracene units in cyclophane assemblies, facilitating strong π-π interactions.

Synthesis and Functionalization

Synthetic Routes

The synthesis of 9,10-Bis[2-(4-pyridyl)vinyl]anthracene typically proceeds via a Horner-Wadsworth-Emmons reaction between 9,10-diformylanthracene and 4-pyridylmethylphosphonate esters . Optimization of reaction conditions (e.g., tetrabutylammonium iodide catalysis in acetonitrile at reflux) yields the target compound in 25% isolated yield after counterion exchange with NH4PF6\text{NH}_4\text{PF}_6.

Table 2: Synthetic Parameters

ParameterConditionReference
SolventAcetonitrileJACS
CatalystTetrabutylammonium iodideJACS
Reaction Time48 hoursJACS
Yield25%JACS

Derivatization Strategies

Functionalization of this compound often targets the pyridyl nitrogen atoms for coordination chemistry. For example, reaction with PdCl2\text{PdCl}_2 generates palladium(II) complexes used in cross-coupling catalysis . Additionally, mechanostereochemical derivatives like 2,6AnHC (a homocatenane) are synthesized via template-directed clipping of bis-pyridinium cyclophanes .

Physicochemical Properties and Stability

Thermal and Optical Behavior

Thermogravimetric analysis (TGA) of cyclophane derivatives indicates decomposition temperatures exceeding 300°C, underscoring thermal robustness . The compound’s fluorescence quantum yield (Φ) in homocatenane form reaches 0.12, with exciplex emission persisting at concentrations as low as 1 µM .

Applications in Supramolecular and Materials Chemistry

Host-Guest Complexation

The distorted cavity of 9,10-Bis[2-(4-pyridyl)vinyl]anthracene-derived cyclophanes (e.g., 9,10AnBox) enables selective encapsulation of planar aromatics like perylene . Association constants (KaK_a) for these complexes exceed 105M110^5 \, \text{M}^{-1}, rivaling those of cucurbituril-based hosts .

Mechanostereochemical Systems

Incorporation into homocatenanes (e.g., 2,6AnHC) confers unique photophysical properties. Mechanical bonding in these systems restricts molecular motion, stabilizing exciplex states that emit at 550 nm even under high dilution . This behavior is exploited in live-cell imaging, where 2,6AnHC labels MIAPaCa-2 prostate cancer cells with minimal background signal .

Catalytic and Sensing Platforms

Palladium complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) > 500 . Additionally, its fluorescence response to protonation (pKaK_a ≈ 3.8) enables pH sensing in non-aqueous environments .

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